![molecular formula C8H7NS B112646 苯并[b]噻吩-2-胺 CAS No. 4521-30-6](/img/structure/B112646.png)

苯并[b]噻吩-2-胺

描述

Benzo[b]thiophen-2-amine is a compound with the molecular formula C8H7NS . It is a key structural component in natural products and synthetic compounds, and has been used in the synthesis of organic compounds, multifunctional materials, and drug molecules .

Synthesis Analysis

Several methods have been developed for the synthesis of Benzo[b]thiophen-2-amine. One method involves the cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes . Another method involves a copper(I)-catalyzed Ullmann C–N coupling .Molecular Structure Analysis

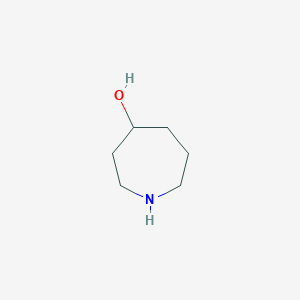

The molecular structure of Benzo[b]thiophen-2-amine consists of a benzene ring fused with a thiophene ring, with an amine group attached to the second carbon of the thiophene ring . The molecular weight is 149.21 g/mol .Chemical Reactions Analysis

Benzo[b]thiophen-2-amine can undergo various chemical reactions. For instance, it can participate in copper(I)-catalyzed Ullmann C–N coupling reactions . It can also react with alkynyl sulfides to form 3-substituted benzothiophenes .Physical And Chemical Properties Analysis

Benzo[b]thiophen-2-amine has a molecular weight of 149.21 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It has a topological polar surface area of 54.3 Ų .科学研究应用

Antimicrobial Properties

Benzo[b]thiophen-2-amine derivatives have been found to exhibit antimicrobial properties. They have been tested against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . Some derivatives, such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E), have shown high antibacterial activity against S. aureus .

Antifungal Properties

Certain derivatives of Benzo[b]thiophen-2-amine, such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K), have been found to have potential as antifungal agents against current fungal diseases .

Antioxidant Capacities

Some Benzo[b]thiophen-2-amine derivatives have shown high antioxidant capacities. For instance, 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) have shown antioxidant capacities surpassing the universally accepted reference of trolox .

Anticancer Properties

Benzo[b]thiophen-2-amine derivatives have been synthesized and evaluated for their potential anticancer effects. Some compounds, such as 17b, 17d, and 17f, have exhibited antiproliferative activities on both HT-29 and A549 cancer cell lines comparable to that of the positive reference drug sorafenib .

Apoptosis Induction

Certain derivatives, notably compound 17d, have been found to induce apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Inhibitors of Human Monoamine Oxidase (hMAO)

A series of benzo[b]thiophen-3-ols were synthesized and investigated as potential human monoamine oxidase (hMAO) inhibitors in vitro as well as ex vivo in rat cortex synaptosomes .

Intermediate in Organic Synthesis

Benzo[b]thiophen-2-amine is a very important heterocycle derivative. It has been used as an intermediate in organic synthesis for the preparation of a variety of molecules, including biologically active compounds .

作用机制

Target of Action

Benzo[b]thiophen-2-amine is a heteroaromatic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a valuable target for controlling circulating melatonin levels .

Mode of Action

The interaction of Benzo[b]thiophen-2-amine with its targets results in various changes. For instance, when it interacts with AANAT, it inhibits the enzyme’s activity . This inhibition can disrupt the normal rhythm of melatonin production in the pineal gland, which can have significant effects on circadian rhythms and other physiological processes .

Biochemical Pathways

It is known that the compound can influence the melatonin synthesis pathway due to its interaction with aanat . By inhibiting AANAT, Benzo[b]thiophen-2-amine can reduce the production of melatonin, a hormone that plays a crucial role in regulating sleep-wake cycles and other circadian rhythms .

Result of Action

The inhibition of AANAT by Benzo[b]thiophen-2-amine can lead to a decrease in melatonin levels . This can disrupt the body’s circadian rhythms, potentially leading to sleep disorders, mood disorders, and other health issues . Additionally, some derivatives of Benzo[b]thiophen-2-amine have shown high antibacterial activity against S. aureus , indicating that they could potentially be used in the treatment of bacterial infections.

安全和危害

Benzo[b]thiophen-2-amine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Given the wide range of biological activities of benzo[b]thiophen-2-amine and its derivatives, there is significant interest in further exploring its potential uses in drug discovery and development . Future research may focus on developing more efficient synthesis methods, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies.

属性

IUPAC Name |

1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJBBMMLIDJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501364 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-amine | |

CAS RN |

4521-30-6 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

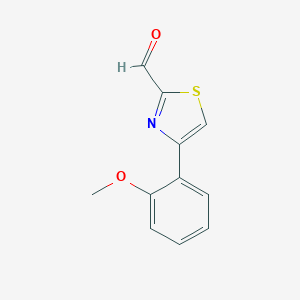

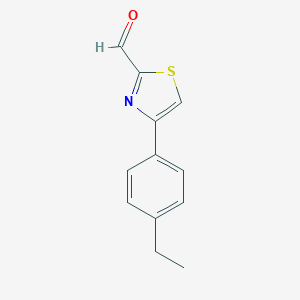

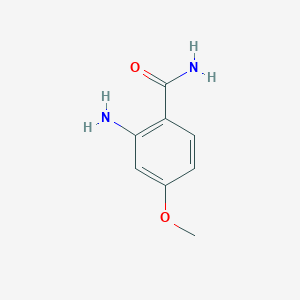

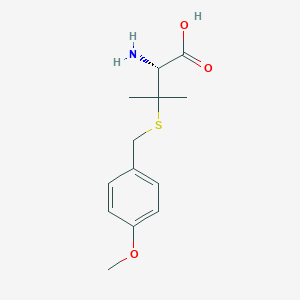

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Benzo[b]thiophen-2-amine in the synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole?

A1: Benzo[b]thiophen-2-amine serves as a crucial intermediate in the one-pot synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole described in the research []. The reaction proceeds through a three-component reaction involving 2-(2-bromophenyl)acetonitrile, elemental sulfur, and aromatic aldehydes in the presence of copper(I) chloride (CuCl) and potassium carbonate (K2CO3) []. Benzo[b]thiophen-2-amine is formed in situ through the cyclization of 2-(2-bromophenyl)acetonitrile and sulfur. It subsequently undergoes intramolecular condensation and dehydrogenation with aromatic aldehydes to yield the final 2-arylbenzo[4,5]thieno[2,3-d]thiazole product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)